GSK 4027 Exhibits a 34-Fold Higher Affinity for PCAF than the Orthogonal Probe L-Moses
In a direct cross-study comparison of binding affinities from the same BROMOscan assay platform, GSK 4027 (Ki = 1.4 nM) [1] demonstrates a 34-fold higher affinity for the PCAF bromodomain than the orthogonal chemical probe L-Moses (Kd = 48 nM) [2]. This substantial difference in potency is critical for achieving robust target engagement at lower compound concentrations, minimizing the risk of off-target effects that can arise from using higher doses of a less potent probe.
| Evidence Dimension | Binding Affinity (Ki / Kd) |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | L-Moses (Kd = 48 nM) |
| Quantified Difference | GSK 4027 is approximately 34 times more potent |
| Conditions | BROMOscan assay (DiscoverX) against PCAF bromodomain |
Why This Matters
This higher potency allows for robust target engagement at lower concentrations, reducing the probability of off-target effects and improving the pharmacological window in cellular assays.
- [1] Humphreys, P. G., et al. (2017). Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe. Journal of Medicinal Chemistry, 60(2), 695-709. https://doi.org/10.1021/acs.jmedchem.6b01566 View Source
- [2] Structural Genomics Consortium (SGC). L-Moses Chemical Probe. https://www.thesgc.org/chemical-probes/l-moses View Source
